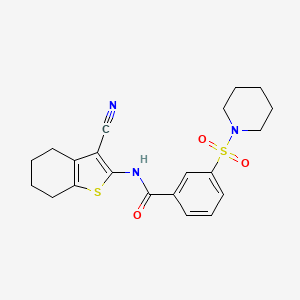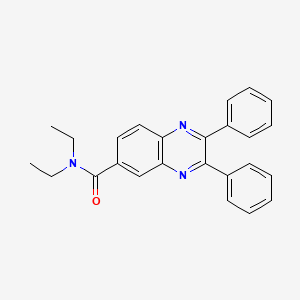![molecular formula C13H8BrIN2O3 B11538759 4-Bromo-2-iodo-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol](/img/structure/B11538759.png)
4-Bromo-2-iodo-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-iodo-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol is a complex organic compound characterized by its unique structure, which includes bromine, iodine, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-iodo-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-iodophenol and 4-nitrobenzaldehyde.
Formation of Schiff Base: The key step involves the condensation of 4-bromo-2-iodophenol with 4-nitrobenzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form the Schiff base.
Reaction Conditions: The reaction is usually carried out under reflux conditions in an organic solvent like ethanol or methanol. The mixture is heated for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-iodo-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Sodium azide or potassium cyanide in DMF (dimethylformamide) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) under atmospheric pressure.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Substitution: Formation of azido or cyano derivatives.
Reduction: Conversion to 4-amino-2-iodo-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 4-Bromo-2-iodo-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the synthesis of heterocyclic compounds and natural product analogs.
Biology
This compound has potential applications in biological research, particularly in the study of enzyme inhibitors. The presence of the nitrophenyl group suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory properties. Research is ongoing to explore its potential as a lead compound for new therapeutic agents.
Industry
In the material science industry, this compound can be used in the development of novel polymers and advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-iodo-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol is largely dependent on its interaction with molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the Schiff base structure allows for coordination with metal ions. These interactions can modulate enzyme activity or disrupt cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-iodo-6-[(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl]phenol
- 4-Bromo-2-iodo-6-[(E)-[(3-nitrophenyl)imino]methyl]phenol
- 4-Bromo-2-iodo-6-[(E)-[(4-methoxyphenyl)imino]methyl]phenol
Uniqueness
Compared to similar compounds, 4-Bromo-2-iodo-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol is unique due to the specific positioning of the nitrophenyl group, which can significantly influence its reactivity and interaction with biological targets. This structural uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C13H8BrIN2O3 |
|---|---|
Molecular Weight |
447.02 g/mol |
IUPAC Name |
4-bromo-2-iodo-6-[(4-nitrophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H8BrIN2O3/c14-9-5-8(13(18)12(15)6-9)7-16-10-1-3-11(4-2-10)17(19)20/h1-7,18H |
InChI Key |
MEPGFXSCMACINL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(C(=CC(=C2)Br)I)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({N'-[(E)-(3-Ethoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B11538679.png)

![(2E)-1-(4-nitrophenyl)-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine](/img/structure/B11538691.png)
![2-(4-Chlorophenoxy)-N'-[(E)-[2-(2-ethylpiperidin-1-YL)-5-nitrophenyl]methylidene]acetohydrazide](/img/structure/B11538710.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11538717.png)

![2-ethoxy-4-[(E)-(2-{[(furan-2-ylcarbonyl)amino]acetyl}hydrazinylidene)methyl]phenyl 2-chlorobenzoate (non-preferred name)](/img/structure/B11538725.png)
![O-{4-[(4-methylphenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate](/img/structure/B11538729.png)
![N-Benzyl-2-[N-(2,4-dichlorophenyl)benzenesulfonamido]acetamide](/img/structure/B11538735.png)
![2-[(4-Chlorophenyl)amino]-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11538741.png)
![2-methoxy-4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-methoxybenzoate](/img/structure/B11538743.png)

![1-(4-Methylphenyl)-1-ethanone 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11538760.png)
![4-bromo-2-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11538766.png)
